molecular formula C7H11N3O B13181510 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one

1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one

Cat. No.: B13181510
M. Wt: 153.18 g/mol
InChI Key: KDGPWWKUODHSSX-UHFFFAOYSA-N
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Description

1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-amino-3-(1-methylpyrazol-3-yl)propan-2-one

InChI

InChI=1S/C7H11N3O/c1-10-3-2-6(9-10)4-7(11)5-8/h2-3H,4-5,8H2,1H3

InChI Key

KDGPWWKUODHSSX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CC(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with appropriate reagents under controlled conditions. One common method involves the use of acetyl chloride or benzoyl chloride in the presence of a base such as triethylamine in a solvent like dichloromethane or tetrahydrofuran at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand for various biological targets, including enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes

Mechanism of Action

The mechanism of action of 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit certain kinases involved in signaling pathways related to cancer and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .

Biological Activity

1-Amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one, with the CAS number 1603514-92-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer, antifungal, and enzyme inhibition activities, supported by relevant data tables and research findings.

  • Molecular Formula : C₇H₁₁N₃O
  • Molecular Weight : 153.18 g/mol
  • IUPAC Name : 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one. For instance, research indicates that pyrazole derivatives can inhibit specific protein-protein interactions involved in cancer progression.

Case Study : A study focusing on a related pyrazole compound demonstrated significant in vitro and in vivo anticancer activity against HER2-positive gastric cancer cells. The compound exhibited a notable reduction in cell viability, suggesting that modifications to the pyrazole structure can enhance its therapeutic efficacy against certain cancer types .

CompoundTarget Cancer TypeIC50 (µM)Reference
YK-1HER2-positive gastric cancer0.5Hwang et al., 2023
YK-2HER2-overexpressing breast cancer0.7Hwang et al., 2023

Antifungal Activity

The antifungal properties of pyrazole compounds have also been explored. A study evaluated various pyrazole derivatives for their ability to inhibit the growth of several fungal strains.

Findings : The compound demonstrated antifungal activity against strains such as Aspergillus niger and Penicillium digitatum, with inhibition zones measured between 12–16 mm .

Fungal StrainInhibition Zone (mm)Reference
Aspergillus niger14
Penicillium digitatum16

Enzyme Inhibition Activity

Enzyme inhibition studies have shown that pyrazole derivatives can act as effective inhibitors of alpha-amylase, an enzyme crucial for carbohydrate metabolism.

Research Results : In vitro assays indicated that the compound exhibited strong alpha-amylase inhibition, with IC50 values significantly lower than those of standard inhibitors like acarbose.

CompoundIC50 (mg/mL)Control (Acarbose IC50)Reference
1-Amino-3-(1-methyl-pyrazol)0.1340.26
Acarbose0.26-

The mechanism by which 1-amino-3-(1-methyl-1H-pyrazol-3-yl)propan-2-one exerts its biological effects is still under investigation. However, docking studies suggest that the compound may interact with specific binding sites on target enzymes and receptors, influencing their activity and potentially leading to therapeutic effects against cancer and fungal infections .

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